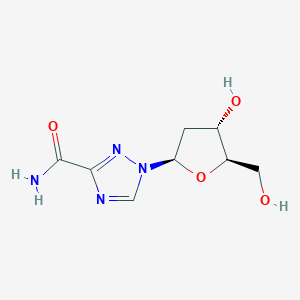

2'-Deoxyribavirin

Descripción general

Descripción

Cenobamate es un nuevo fármaco antiepiléptico desarrollado por SK Life Science Inc. y Arvelle Therapeutics. Se utiliza principalmente para el tratamiento de las crisis parciales en adultos. Cenobamate fue aprobado por primera vez para uso médico en los Estados Unidos en noviembre de 2019 y posteriormente en la Unión Europea en marzo de 2021 . El compuesto es conocido por su mecanismo de acción único, que implica la modulación de los canales iónicos del ácido gamma-aminobutírico (GABA) y la inhibición de los canales de sodio dependientes de voltaje .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cenobamate se sintetiza mediante un proceso de varios pasos que implica la formación de intermedios clave. La síntesis comienza con la reacción de cloruro de 2-clorobencilo con azida de sodio para formar azida de 2-clorobencilo. Este intermedio se somete entonces a una reducción de Staudinger para producir 2-clorobencilamina. El paso final implica la reacción de 2-clorobencilamina con cloroformiato de etilo y azida de sodio para producir cenobamate .

Métodos de producción industrial: En entornos industriales, la producción de cenobamate implica el uso de cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza y estabilidad del compuesto. El proceso incluye el uso de acetonitrilo y tampón fosfato como disolventes, con un caudal mantenido a 1,0 mL/min y detección a 272 nm .

Análisis De Reacciones Químicas

Tipos de reacciones: Cenobamate se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. El compuesto es particularmente susceptible a la degradación básica, que implica la hidrólisis del grupo carbamato .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican cenobamate incluyen acetonitrilo, tampón fosfato y ácido ortofosfórico. Las reacciones se llevan a cabo típicamente en condiciones controladas, como mantener una temperatura de columna de 30 °C y utilizar una fase móvil que consiste en una proporción de 50:50 de metanol y agua purificada .

Principales productos formados: Los principales productos formados a partir de las reacciones de cenobamate incluyen su impureza hidroxílica, que es un intermedio en la síntesis química del compuesto .

Aplicaciones Científicas De Investigación

Cenobamate tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, cenobamate se utiliza principalmente para el tratamiento de las crisis focales resistentes a los medicamentos. Ha mostrado resultados prometedores en los ensayos clínicos, con una alta tasa de libertad de crisis observada en los pacientes . Además de sus propiedades antiepilépticas, cenobamate tiene potenciales efectos neuroprotectores, lo que lo convierte en un compuesto valioso para la investigación de enfermedades neurodegenerativas .

Mecanismo De Acción

Cenobamate ejerce sus efectos a través de un doble mecanismo de acción. Actúa como un modulador alostérico positivo de los canales iónicos GABA, potenciando la neurotransmisión GABAérgica inhibitoria. Además, inhibe los canales de sodio dependientes de voltaje, reduciendo la descarga neuronal repetitiva . Estas acciones combinadas aumentan el umbral para generar potenciales de acción y disminuyen el número de potenciales de acción, controlando así las crisis .

Comparación Con Compuestos Similares

Cenobamate se compara a menudo con otros fármacos antiepilépticos como brivaracetam, eslicarbazepina, lacosamida, perampanel y zonisamida. Los estudios han demostrado que cenobamate tiene una mayor eficacia en la reducción de la frecuencia de las crisis y en la consecución de la libertad de crisis en comparación con estos compuestos . Su mecanismo de acción único y su alta eficacia lo convierten en una opción prometedora para el tratamiento de la epilepsia resistente a los medicamentos.

Lista de compuestos similares:- Brivaracetam

- Eslicarbazepina

- Lacosamida

- Perampanel

- Zonisamida

Cenobamate destaca por su doble mecanismo de acción y su mayor eficacia en los ensayos clínicos, lo que lo convierte en una valiosa adición al arsenal de fármacos antiepilépticos .

Actividad Biológica

2'-Deoxyribavirin is a modified nucleoside analogue derived from ribavirin, which is well-known for its antiviral properties. This compound has garnered interest due to its potential applications in treating various viral infections, particularly those caused by RNA viruses. This article explores the biological activity of this compound, including its synthesis, antiviral efficacy, and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves the modification of ribavirin through deoxygenation at the 2' position of the ribose sugar. Various methodologies have been employed to achieve this transformation, including the modified Corey-Winter reaction and other elimination techniques. These methods have been documented in several studies, indicating a growing interest in exploring sugar-modified nucleosides for enhanced biological activity .

This compound exhibits antiviral activity primarily against RNA viruses. The mechanism involves the inhibition of viral RNA synthesis, which is crucial for viral replication. Ribavirin itself has demonstrated significant efficacy against viruses such as the Rift Valley fever virus (RVFV) and human immunodeficiency virus type 1 (HIV-1). Studies suggest that the deoxygenated derivative may retain some antiviral properties, albeit with reduced efficacy compared to ribavirin .

In Vitro Studies

In vitro studies have shown that various derivatives of this compound possess differing levels of antiviral activity. For instance, specific analogues demonstrated moderate effectiveness against herpes simplex virus type 2 (HSV-2) and parainfluenza virus . A comparative analysis revealed that while some derivatives maintained antiviral properties, others showed significantly diminished activity when tested against different viral strains.

| Compound | Virus Targeted | ID50 (µM) |

|---|---|---|

| This compound | HSV-2 | Moderate |

| Guanosine analogue | HSV-2 | 39 |

| UMP analogue | Parainfluenza 3 | Moderate |

Clinical Evaluations

Clinical evaluations of this compound have been limited but indicate potential for use in specific viral infections. In one study, the compound was administered in a murine model infected with RVFV. Despite no significant increase in survival rates or times observed at various dosages (25, 125, and 250 mg/kg/day), the absence of toxicity suggests a safety profile worth investigating further .

Comparative Studies with Ribavirin

Comparative studies between ribavirin and its deoxygenated derivatives have highlighted differences in efficacy. While ribavirin is known for its broad-spectrum antiviral activity, including against bunyaviruses and other RNA viruses, its deoxygenated counterpart showed reduced effectiveness in similar assays. For instance, plaque reduction assays indicated that while ribavirin could significantly reduce viral loads, this compound's impact was less pronounced but still noteworthy .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c9-7(15)8-10-3-12(11-8)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,15)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODSJHAJEWFDAD-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=N2)C(=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=N2)C(=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153248 | |

| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40372-06-3 | |

| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40372-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.